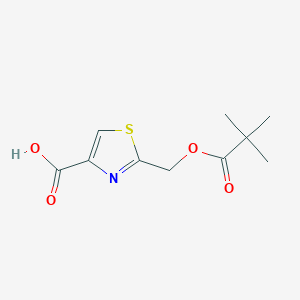
2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid
Übersicht
Beschreibung
2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid (2,2-DMPCA) is a synthetic organic molecule that has recently been studied for its potential applications in scientific research. This compound has a unique structure that can be used to investigate a variety of biochemical and physiological effects, as well as to develop new methods for synthesizing and isolating other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Acyl Group Removal and Identification : A study demonstrated the hydrolytic removal of an acyl group from the 2-position of the thiazole ring, generating a related carboxylic acid identified as its p-nitrobenzyl ester. This process is applicable to about the 0.5 µmole scale (Bolton & Walker, 1967).
Enolate Derivatives and Dimerization : Research on the oxidative dimerization of titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids has led to radical coupling followed by cyclization, resulting in thiazolo[5,4-d]thiazole derivatives (Cież & Kalinowska‐Tłuścik, 2012).
Regioselectivity in Lithiation : A paper discusses the development of anionic intermediates suitable for the elaboration of trisubstituted thiazoles and oxazoles. Deprotonation of specific thiazole-carboxylic acids using different agents like BuLi or LDA occurs regiospecifically at certain methyl sites (Cornwall, Dell, & Knight, 1991).
Single-step Synthesis of 2-Substituted 2-Thiazolines : The synthesis of various 2-thiazoline derivatives, including 4-carboxylic acid and 5,5-dimethyl-4-carboxylic acid, has been achieved by treating RCS2CH2CO2H with corresponding 2-aminoethane thiols (Suzuki & Izawa, 1976).
Biological and Pharmacological Activities
Antioxidative and Antiviral Activity : A study on the synthesis of hydroxycinnamic acid amides of thiazole-containing TFA.valine-4-carboxylic acid ethyl ester reported antioxidative and antiviral activities. The compounds were synthesized and tested for their activity against influenza virus A and human herpes virus (Stankova et al., 2009).
Synthesis and Anticancer Evaluation : Another research focused on the synthesis of 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives. These compounds were evaluated for their in vitro anticancer activity against human cervical cancer cell lines (Prabhu et al., 2015).
Eigenschaften
IUPAC Name |
2-(2,2-dimethylpropanoyloxymethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)9(14)15-4-7-11-6(5-16-7)8(12)13/h5H,4H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIUMDMAMPMTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455118 | |
| Record name | 2-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid | |
CAS RN |
221322-07-2 | |
| Record name | 2-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)






